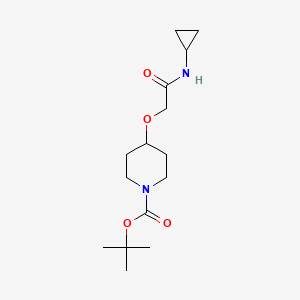

2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide

Description

2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring linked via an ether oxygen to an acetamide group substituted with a cyclopropylamine moiety. Its molecular structure enables versatility in medicinal chemistry and organic synthesis, particularly as a precursor for further functionalization. The Boc group serves to protect the piperidine nitrogen during multi-step reactions, while the cyclopropyl substituent may enhance metabolic stability in bioactive molecules .

Properties

IUPAC Name |

tert-butyl 4-[2-(cyclopropylamino)-2-oxoethoxy]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-8-6-12(7-9-17)20-10-13(18)16-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZXFGODTSPZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801121150 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[2-(cyclopropylamino)-2-oxoethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256483-00-7 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[2-(cyclopropylamino)-2-oxoethoxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256483-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[2-(cyclopropylamino)-2-oxoethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Piperidine

The first step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate as the Boc source. The reaction generally takes place in an organic solvent such as tetrahydrofuran or dichloromethane, often in the presence of a base like triethylamine to facilitate the reaction. The yield for this step can vary but is typically high, often exceeding 90% purity.

Reaction Conditions

The following table summarizes typical reaction conditions for each step in the synthesis:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection of Piperidine | Di-tert-butyl dicarbonate, triethylamine, THF | >90 |

| Coupling with Cyclopropylacetamide | DCC or EDC, cyclopropylacetic acid, dichloromethane | 70-85 |

Analysis of Reaction Mechanisms

The mechanisms involved in these reactions can be analyzed as follows:

Protection Mechanism : The Boc group acts as a protective group for the nitrogen atom in piperidine, preventing unwanted reactions during subsequent steps.

Coupling Mechanism : The coupling reaction involves nucleophilic attack by the amine on the carbonyl carbon of the acetic acid derivative, facilitated by the activation provided by DCC or similar reagents.

Optimization Strategies

To enhance yields and selectivity during synthesis, several optimization strategies can be employed:

Solvent Selection : Using solvents that enhance solubility and reactivity can significantly impact yield.

Temperature Control : Maintaining optimal temperatures during reactions ensures better control over reaction kinetics and product formation.

Catalyst Variation : Experimenting with different coupling agents may yield better results depending on specific substrate characteristics.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying biochemical mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Key Observations :

- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group confers conformational rigidity and metabolic resistance compared to linear alkyl chains (e.g., methyl, propyl). This enhances target binding specificity in drug candidates .

- Boc Protection: Compounds lacking Boc protection (e.g., 2-(3-bromophenoxy)-N-cyclopropylacetamide) are unsuitable for reactions requiring amine group preservation .

Backbone Modifications: Piperidinyloxy vs. Aromatic Systems

Key Observations :

- Piperidinyloxy Backbone : Enhances solubility in organic solvents compared to rigid aromatic systems (e.g., dibenzoxepin), facilitating purification .

- Halogenated Aromatics: Bromine or iodine substituents (e.g., in 2-[(2-bromo-4-methylphenyl)amino]-N-cyclopropylacetamide) enable cross-coupling but introduce toxicity risks .

Biological Activity

2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide

- Molecular Formula : C12H18N2O3

- Molecular Weight : 230.28 g/mol

The compound contains a Boc (tert-butyloxycarbonyl) protecting group, which is known to influence the biological activity of piperidine derivatives by enhancing their stability and solubility.

Anticancer Properties

Research indicates that compounds structurally related to 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide exhibit significant anticancer properties. For example, studies on piperidone derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The presence of the Boc group has been linked to increased cytotoxicity in certain derivatives, suggesting that similar effects may be expected from this compound .

The mechanism by which 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide exerts its biological effects may involve:

- Inhibition of NFκB Pathway : Similar compounds have been shown to inhibit the NFκB pathway, which is crucial for regulating genes involved in cell survival and proliferation. This inhibition can lead to increased apoptosis in cancer cells .

- Voltage-Gated Sodium Channel Inhibition : Some studies suggest that piperidine derivatives can act as inhibitors of sodium channels (Nav), particularly Nav 1.7, which is implicated in pain pathways. This suggests potential applications in pain management .

Case Studies

A study investigating related piperidine derivatives demonstrated their efficacy against highly metastatic cancer cells. The derivatives induced apoptosis significantly more than standard controls, showcasing their potential as therapeutic agents .

Another investigation focused on the pharmacological profile of Boc-protected piperidines, revealing their ability to modulate neurogenic inflammation and pain responses through sodium channel inhibition. Such findings highlight the versatility of these compounds in treating both cancer and pain-related conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide | Anticancer, Analgesic | NFκB inhibition, Sodium channel blockade |

| 1-Boc-4-piperidone | Cytotoxicity against cancer cells | Apoptosis induction |

| Other Piperidine Derivatives | Antimicrobial, Anticancer | Various (including NFκB modulation) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via coupling reactions involving Boc-protected piperidine intermediates. For example, tert-butyl (4-hydroxypiperidin-1-yl)carboxylate (1-Boc-4-piperidinol) can be functionalized with acetic acid derivatives. A common approach involves reacting 1-Boc-4-piperidinol with bromo- or chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. The cyclopropylacetamide moiety is introduced via amidation using cyclopropylamine .

- Characterization : Intermediates are validated using -NMR and -NMR to confirm regioselectivity, IR spectroscopy for functional groups (e.g., Boc carbonyl at ~1680 cm), and HRMS for molecular ion verification .

Q. What safety protocols are critical when handling 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide in the lab?

- Handling : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact. Work under fume hoods to minimize inhalation of aerosols. Avoid incompatible materials like strong oxidizers .

- Emergency Measures : For eye exposure, rinse immediately with water for 15 minutes. For ingestion, do not induce vomiting; administer activated charcoal if advised by medical personnel. Store in airtight containers away from moisture to prevent Boc-group deprotection .

Advanced Research Questions

Q. How can synthetic yields of 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide be optimized, and what factors influence side-product formation?

- Optimization : Use Design of Experiments (DoE) to evaluate variables: reaction temperature (optimal range: 50–70°C), stoichiometry of cyclopropylamine (1.2–1.5 equivalents), and solvent polarity (e.g., THF vs. DMF). Flow chemistry techniques may improve reproducibility and reduce side reactions like over-alkylation .

- Side Products : Common impurities include de-Boc derivatives (due to acidic conditions) and unreacted piperidinyloxy intermediates. Monitor via HPLC with a C18 column (gradient: 10–90% acetonitrile in water) and UV detection at 254 nm .

Q. What advanced analytical techniques are suitable for studying the stability and degradation pathways of this compound?

- Stability Studies : Conduct accelerated degradation tests under thermal (40–60°C), hydrolytic (pH 1–13), and oxidative (H₂O₂) conditions. Use LC-MS/MS to identify degradation products, such as cyclopropane ring-opening derivatives or Boc-deprotected piperidine .

- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life. For example, the Boc group hydrolyzes rapidly under acidic conditions (t₁/₂ < 24 hours at pH 2), necessitating neutral storage buffers .

Q. How does structural modification of the cyclopropyl group impact biological activity in preclinical models?

- Structure-Activity Relationship (SAR) : Replace the cyclopropyl group with ethyl or isopropyl moieties to assess steric effects on target binding. In vitro assays (e.g., enzyme inhibition) paired with molecular docking can reveal interactions with hydrophobic pockets in enzymes like kinases or GPCRs .

- Metabolic Fate : Radiolabel the cyclopropyl group () to track metabolites in hepatocyte models. Major pathways include CYP450-mediated oxidation of the cyclopropane ring, yielding diol derivatives .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.